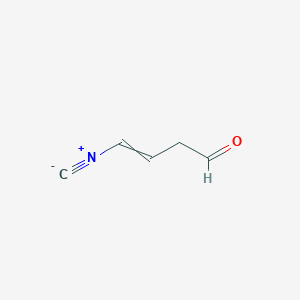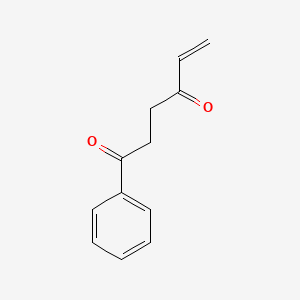![molecular formula C10H13ClOS B14481763 [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene CAS No. 66303-47-7](/img/structure/B14481763.png)
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a 2-chloro-2-ethoxyethyl group and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-chloro-2-ethoxyethanethiol. This reaction can be facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which helps to deprotonate the thiol group, making it more nucleophilic and able to attack the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethoxyethylsulfanylbenzene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethoxyethylsulfanylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
[(2-Chloroethyl)sulfanyl]benzene: Lacks the ethoxy group, which may result in different reactivity and applications.
[(2-Ethoxyethyl)sulfanyl]benzene:
[(2-Chloro-2-ethoxyethyl)sulfanyl]toluene: Contains a methyl group on the benzene ring, which can influence its reactivity and applications.
特性
CAS番号 |
66303-47-7 |
|---|---|
分子式 |
C10H13ClOS |
分子量 |
216.73 g/mol |
IUPAC名 |
(2-chloro-2-ethoxyethyl)sulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChIキー |
SAQKPLJWLCXNEL-UHFFFAOYSA-N |
正規SMILES |
CCOC(CSC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
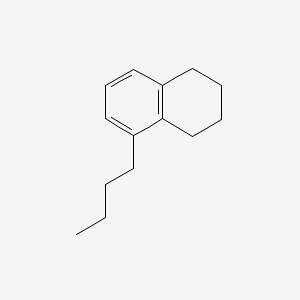
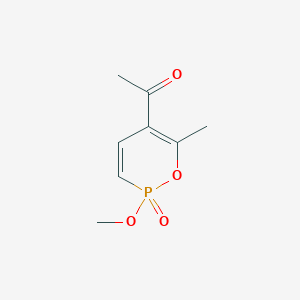
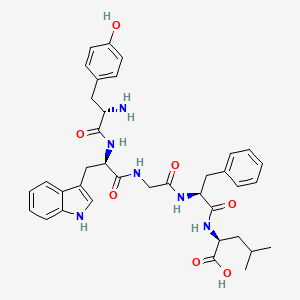

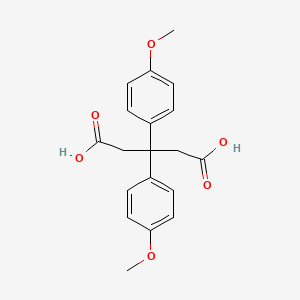
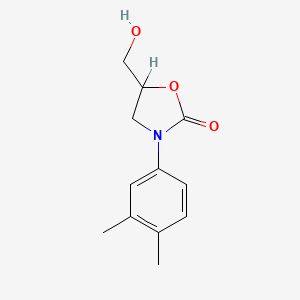
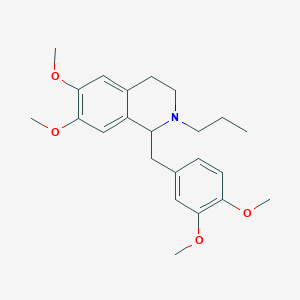
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)

